LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Overview
Description
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is a useful research compound. Its molecular formula is C23H43F3N6O7 and its molecular weight is 572.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Renal Ischemia-Reperfusion Injury
LSKL, as a TSP-1 inhibitor, has been studied for its role in preventing renal ischemia-reperfusion injury (IRI). A study demonstrated that LSKL nanoparticles effectively neutralized TSP-1 in mice undergoing renal IRI, reducing serum creatinine levels and improving kidney histology, suggesting potential as a therapy for renal IRI (Hou et al., 2020).
Attenuation of Renal Interstitial Fibrosis
Research has shown that LSKL can attenuate renal interstitial fibrosis in rats with unilateral ureteral obstruction. The peptide inhibited collagen deposition and reduced the expression of TGF-β1 and pSmad2, which are associated with fibrosis, indicating its therapeutic potential in renal fibrosis conditions (Xie et al., 2010).
Promotion of Liver Regeneration
LSKL peptide has been investigated for its ability to promote liver regeneration after hepatectomy. By inhibiting TSP-1-mediated TGF-β activation, it showed potential in accelerating liver regeneration, which could benefit surgical outcomes and prevent postoperative liver failure (Kuroki et al., 2015).
Impact on Abdominal Aortic Aneurysm Progression
A study involving angiotensin II-infused mice indicated that LSKL peptide could promote the progression of abdominal aortic aneurysm. It increased aortic diameter and stimulated atherosclerosis, suggesting a complex role in cardiovascular conditions (Krishna et al., 2015).
properties
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULCVSARTMWAGA-SITLLQIKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43F3N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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